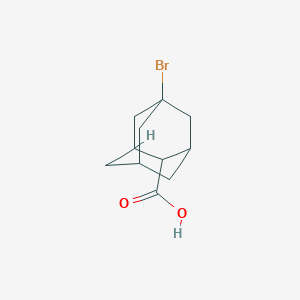

5-Bromoadamantane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromoadamantane-2-carboxylic acid is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 2nd position of the adamantane framework. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of 5-Bromoadamantane-2-carboxylic acid typically involves the bromination of adamantane derivatives followed by carboxylation. One common method includes the bromination of adamantane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromoadamantane is then subjected to carboxylation using carbon dioxide in the presence of a Grignard reagent to yield the desired carboxylic acid .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

5-Bromoadamantane-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters

Common reagents used in these reactions include N-bromosuccinimide (NBS), Grignard reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromoadamantane-2-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex adamantane derivatives, which are used in the development of new materials and catalysts

Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways

Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties

Industry: The compound is used in the production of high-performance polymers and as an additive in lubricants and coatings

Mechanism of Action

The mechanism of action of 5-Bromoadamantane-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The adamantane core provides a rigid framework that can enhance the stability and specificity of these interactions .

Comparison with Similar Compounds

5-Bromoadamantane-2-carboxylic acid can be compared with other adamantane derivatives such as:

1-Bromoadamantane: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions

2-Adamantanone: Contains a ketone group instead of a carboxylic acid, leading to different reactivity and applications

Adamantane-1-carboxylic acid:

The presence of both the bromine atom and the carboxylic acid group in this compound makes it unique and highly versatile for various applications .

Biological Activity

5-Bromoadamantane-2-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure and significant biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.

Synthesis

The synthesis of this compound typically involves the bromination of adamantane followed by carboxylation. The common synthetic route includes:

- Bromination : Adamantane is treated with liquid bromine to yield 1-bromoadamantane.

- Carboxylation : The brominated compound undergoes further reactions to introduce the carboxylic acid group.

These methods are optimized for yield and scalability in industrial settings.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of the bromine atom and the carboxylic acid group allows for:

- Hydrogen Bonding : Facilitating interactions with biomolecules.

- Electrostatic Interactions : Influencing the reactivity and biological activity.

- Covalent Modifications : Potentially altering the function of target proteins.

These interactions can modulate cellular pathways, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in various cancer cell lines. Notably:

- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer).

- Mechanism : Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity, leading to cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Integrase Inhibition :

Data Table: Biological Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound derivative 1 | HepG2 | 12.5 | EGFR Tyrosine Kinase Inhibition |

| This compound derivative 2 | A549 | 15.0 | EGFR Tyrosine Kinase Inhibition |

| This compound derivative 3 | MCF-7 | 10.0 | EGFR Tyrosine Kinase Inhibition |

| Integrase inhibitor derived from 5-bromo compound | HIV-1 | 3.11 | Integrase Chelation |

Properties

IUPAC Name |

5-bromoadamantane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c12-11-3-6-1-7(4-11)9(10(13)14)8(2-6)5-11/h6-9H,1-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDZMAYVXWVORS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.